molecular formula C18H16N2O5S B563517 5-Desethyl 5-Carboxy Pioglitazone CAS No. 186751-40-6

5-Desethyl 5-Carboxy Pioglitazone

Cat. No.: B563517
CAS No.: 186751-40-6
M. Wt: 372.395
InChI Key: SLOBZACXYXBLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Desethyl 5-Carboxy Pioglitazone (CAS: 186751-40-6) is a key metabolite and impurity of pioglitazone, a thiazolidinedione (TZD) class drug used to treat type 2 diabetes mellitus (T2DM). Its molecular formula is C₁₈H₁₆N₂O₅S, with a molecular weight of 372.4 g/mol . Structurally, it features a carboxyl group replacing the ethyl side chain of pioglitazone, which alters its pharmacokinetic and pharmacodynamic properties. This compound is primarily utilized as a reference standard in analytical chemistry to monitor pioglitazone metabolism and ensure pharmaceutical quality control .

Properties

IUPAC Name

6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-16-15(26-18(24)20-16)9-11-1-5-14(6-2-11)25-8-7-13-4-3-12(10-19-13)17(22)23/h1-6,10,15H,7-9H2,(H,22,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOBZACXYXBLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661887
Record name 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186751-40-6
Record name 3-Pyridinecarboxylic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186751406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PYRIDINECARBOXYLIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ETW7RPG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Desethyl 5-Carboxy Pioglitazone involves multiple steps, starting from pioglitazone. The process typically includes the removal of the ethyl group and the introduction of a carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions with stringent quality control measures to ensure consistency and safety. The use of advanced technologies, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Desethyl 5-Carboxy Pioglitazone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-Desethyl 5-Carboxy Pioglitazone serves as a reference standard for analytical method development and validation. Its structural characteristics allow researchers to study reaction mechanisms and synthesize related compounds. The compound's molecular formula is C18H16N2O5SC_{18}H_{16}N_{2}O_{5}S, with a molecular weight of 372.40 g/mol .

Biology

Biologically, this compound is instrumental in investigating cellular processes and metabolic pathways. It acts as a selective agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) , which is crucial for insulin action in tissues such as adipose tissue, skeletal muscle, and the liver. The activation of PPARγ by this compound promotes insulin sensitivity and enhances glucose uptake, making it a valuable tool in metabolic research.

Key Biological Effects:

  • Insulin Sensitivity: Enhances the body’s response to insulin, potentially aiding in the management of insulin resistance.
  • Lipid Metabolism: Influences lipid homeostasis, which is significant for conditions like dyslipidemia often associated with diabetes.

Medicine

In medical research, this compound is studied for its potential therapeutic applications in treating type 2 diabetes and related metabolic disorders. Its effects on insulin sensitivity and glucose homeostasis are of particular interest.

Clinical Insights:

  • Glycemic Control: Pioglitazone has been shown to reduce hemoglobin A1C levels by approximately 0.50.5 to 1.5%1.5\% when used alone or in combination with other antidiabetic agents .
  • Cardiovascular Outcomes: In studies such as the PROactive study, pioglitazone demonstrated a reduction in cardiovascular events among patients with type 2 diabetes and pre-existing cardiovascular disease .

Industry

In the pharmaceutical industry, this compound is utilized in developing new medications and serves as a quality control standard in the production of pioglitazone-based drugs. Its role as a reference standard ensures consistency and efficacy in pharmaceutical formulations.

Case Studies

Several studies have documented the effects and applications of pioglitazone and its derivatives:

StudyFocusFindings
PROactive StudyCardiovascular outcomesSignificant reduction in composite cardiovascular events among patients treated with pioglitazone .
ACT NOW StudyDiabetes preventionDemonstrated a 70%70\% reduction in the risk of developing type 2 diabetes .
Retrospective AnalysisMortality ratesFound a 35%35\% reduction in all-cause mortality among diabetic patients treated with thiazolidinediones .

Mechanism of Action

5-Desethyl 5-Carboxy Pioglitazone exerts its effects by acting as a selective agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production. This mechanism is similar to that of pioglitazone, enhancing insulin sensitivity and improving glycemic control .

Comparison with Similar Compounds

Receptor Affinity and Mechanism of Action

  • Pioglitazone : Potent PPARγ agonist, enhancing adipocyte differentiation and glucose uptake via GLUT4 upregulation .
  • This compound : Likely weaker PPARγ activation due to carboxylation, as seen in MSDC-0160 .
  • Dual Agonists (e.g., Compound 1 in ) : Simultaneously target PPARγ and GPR40, achieving 4-fold PPARγ mRNA expression akin to pioglitazone but with added insulin secretion benefits .

Metabolic and Clinical Outcomes

  • Pioglitazone : Reduces HbA1c by ~1.5% and lowers Alzheimer’s disease (AD) risk (HR=0.921 vs. glipizide) .
  • This compound: No direct clinical data, but its role as a metabolite suggests it may contribute to pioglitazone’s long-term effects .
  • Aryl Sulfonate Esters (e.g., Compound 12) : Exhibit ~39% BG reduction vs. pioglitazone’s 37.47%, highlighting structural tuning for sustained efficacy .

Biological Activity

Overview

5-Desethyl 5-Carboxy Pioglitazone is a derivative of pioglitazone, a thiazolidinedione (TZD) class compound primarily used as an antihyperglycemic agent. This compound has garnered attention for its biological activity, particularly its role in modulating insulin sensitivity and its potential therapeutic applications in metabolic disorders, including type 2 diabetes.

  • Molecular Formula : C18H16N2O5S
  • Molecular Weight : 372.40 g/mol

The primary target of this compound is the peroxisome proliferator-activated receptor-gamma (PPARγ) , which is crucial for insulin action in adipose tissue, skeletal muscle, and liver.

This compound acts as a selective agonist at PPARγ, influencing various metabolic processes such as lipid and glucose homeostasis. The activation of PPARγ leads to:

  • Increased insulin sensitivity : Enhances glucose uptake and utilization in peripheral tissues.
  • Lipid metabolism modulation : Influences fat storage and breakdown, potentially reducing triglyceride levels.
  • Anti-inflammatory effects : Reduces inflammation, which is often associated with insulin resistance.

Cellular Effects

Research has indicated that pioglitazone, and by extension its derivatives like this compound, can reduce the proliferative and invasive capabilities of certain cancer cells. For instance, studies have shown that pioglitazone induces apoptosis in non-small cell lung cancer (NSCLC) cells.

Antibacterial Activity

A study demonstrated that pioglitazone exhibits dose-dependent antibacterial activity , particularly against E. coli, with a minimum inhibitory concentration (MIC) of 31.25 mg/L. The compound also enhanced the effectiveness of common antibiotics against resistant strains .

Case Studies and Clinical Trials

  • Bladder Cancer Risk : A cohort study involving diabetic patients revealed an association between pioglitazone exposure and an increased risk of bladder cancer, particularly with higher cumulative doses and longer exposure durations . The adjusted hazard ratio was reported as 1.22 (95% CI 1.05, 1.43), indicating a significant risk increase.
  • Inflammatory Response : A randomized controlled trial assessed the effect of pioglitazone on inflammatory markers in patients with cardiovascular conditions. Results indicated a significant decrease in plasma C-reactive protein (CRP) levels in both the pioglitazone and placebo groups, although the difference between groups was not statistically significant .

Comparative Analysis of Biological Activity

Study Focus Findings Reference
Insulin SensitivityEnhanced glucose uptake; improved insulin sensitivity in metabolic tissues
Cancer Cell ApoptosisInduced apoptosis in NSCLC cells; reduced invasiveness
Antibacterial ActivityEffective against E. coli (MIC = 31.25 mg/L); enhanced antibiotic efficacy
Bladder Cancer RiskIncreased risk associated with long-term use; adjusted HR = 1.22
Inflammatory ResponseSignificant decrease in CRP levels; no significant difference between treatment groups

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Desethyl 5-Carboxy Pioglitazone derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally related compounds, such as 5-RF-5-deazaalloxazines, involves cyclization reactions using polyfluorocarboxylic acid anhydrides or chlorides with 6-arylamino-1,3-dialkyluracils under concentrated sulfuric acid . Key variables include temperature (e.g., 180°C for coupling reactions) and base selection (e.g., n-butyllithium for less reactive amines). Yield optimization requires systematic screening of stoichiometry, solvent polarity, and catalyst efficiency. For analogs like this compound, similar protocols can be adapted, with attention to steric and electronic effects of substituents.

Q. Which analytical techniques are most robust for characterizing this compound’s purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Stability studies under varying pH, temperature, and light exposure (e.g., accelerated degradation at 40°C/75% RH) should follow ICH guidelines. Mass spectrometry (MS) and X-ray crystallography can resolve ambiguities in stereochemistry or degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or tissue-specific bioavailability. To address this:

  • Step 1 : Perform metabolic profiling using liver microsomes or hepatocytes to identify major metabolites.
  • Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior.
  • Step 3 : Validate with targeted animal studies, adjusting formulation (e.g., lipid nanoparticles) to enhance bioavailability. Contradictions may also stem from off-target effects, necessitating proteomic screening .

Q. What experimental designs minimize bias when evaluating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ blinded, randomized controlled trials (RCTs) for in vivo studies, with sham-treated controls. For in vitro work, use orthogonal assays (e.g., CRISPR knockdown + small-molecule inhibition) to confirm target engagement. Statistical power analysis should determine sample sizes, and data interpretation must account for confounding variables (e.g., batch effects in cell culture) using mixed-effects models .

Q. How can researchers leverage computational tools to predict this compound’s interactions with off-target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) can predict binding affinities to non-target proteins. Cross-validate predictions with surface plasmon resonance (SPR) or thermal shift assays. Machine learning platforms like AlphaFold2 may identify structural motifs prone to off-target interactions, guiding rational structural modifications .

Data Interpretation and Validation

Q. What strategies validate the reproducibility of dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Internal Validation : Replicate experiments across multiple cell lines or animal cohorts, using standardized protocols (e.g., SOPs for cell passage number).
  • External Validation : Collaborate with independent labs to confirm findings. Share raw data (e.g., via Zenodo) and code (e.g., GitHub) for transparency.
  • Statistical Rigor : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design and report effect sizes with confidence intervals .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis:

  • Critical Quality Attributes (CQAs) : Define purity (>98%), residual solvent levels, and crystallinity.
  • Process Controls : Monitor reaction parameters (e.g., temperature gradients, stirring rates) in real-time.
  • Analytical Comparability : Use hyphenated techniques (LC-MS/MS) to profile impurities across batches .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Risk Assessment : Review SDS sheets for acute toxicity (e.g., LD50) and environmental hazards.
  • PPE : Use nitrile gloves, lab coats, and fume hoods for powder handling.
  • Waste Disposal : Neutralize reactive intermediates before disposal, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Desethyl 5-Carboxy Pioglitazone
Reactant of Route 2
5-Desethyl 5-Carboxy Pioglitazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.